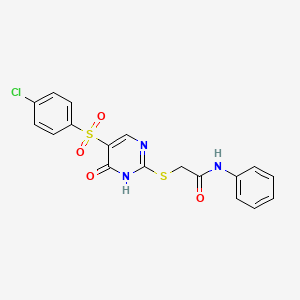

2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O4S2/c19-12-6-8-14(9-7-12)28(25,26)15-10-20-18(22-17(15)24)27-11-16(23)21-13-4-2-1-3-5-13/h1-10H,11H2,(H,21,23)(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBDSAURAGJKBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the Chlorophenylsulfonyl Group: The chlorophenylsulfonyl group is introduced via sulfonylation, where the pyrimidine intermediate reacts with chlorophenylsulfonyl chloride in the presence of a base such as triethylamine.

Thioether Formation: The thioether linkage is formed by reacting the sulfonylated pyrimidine with a thiol derivative, typically under basic conditions.

Acetamide Formation: Finally, the phenylacetamide moiety is introduced through an acylation reaction, where the thioether intermediate reacts with phenylacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. Key considerations include the availability of starting materials, reaction scalability, and purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to form the corresponding alcohol.

Substitution: The chlorophenylsulfonyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide and sulfone formation.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The key structural features include a dihydropyrimidine core that is functionalized with a sulfonyl group and a phenylacetamide moiety. The presence of the 4-chlorophenyl group enhances its biological activity through various mechanisms.

Anticancer Activity

Research indicates that derivatives of 1,6-dihydropyrimidine compounds exhibit significant anticancer properties. A study highlighted the antiproliferative effects of similar compounds against various cancer cell lines, such as:

| Cell Line | IC50 (μM) | Comparison with Doxorubicin (IC50) |

|---|---|---|

| A549 (Lung) | 1.76 | Comparable (3.13) |

| HT29 (Colon) | Not specified | Not specified |

| MCF7 (Breast) | 3.28 | Higher (4.80) |

In particular, compounds with unsubstituted phenyl groups showed enhanced activity compared to their chlorinated analogs . The most effective compound demonstrated an IC50 value lower than that of doxorubicin, indicating promising potential for further development.

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been evaluated against a range of bacteria and fungi. For instance, a series of thiazolidinone derivatives demonstrated moderate to good antimicrobial activity, suggesting that modifications to the pyrimidine structure could yield compounds with enhanced effectiveness against pathogens .

Case Studies

- Antiproliferative Screening : A study synthesized several dihydropyrimidine derivatives and screened them against human cancer cell lines. The results indicated that certain derivatives exhibited potent activity against lung and breast cancer cell lines, with specific compounds achieving IC50 values significantly lower than established chemotherapeutics .

- Antimicrobial Formulations : Research into multi-agent formulations based on thiazolidinone derivatives showed promising results in inhibiting both Gram-positive and Gram-negative bacteria, as well as fungi. These findings support the hypothesis that modifications to the core structure can lead to enhanced antimicrobial properties .

- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells through various pathways, including mitochondrial disruption and activation of caspases .

Mechanism of Action

The mechanism by which 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide exerts its effects depends on its interaction with molecular targets. The sulfonyl and thioether groups can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The pyrimidine ring may also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Key Analogs

Key Observations

a) Sulfonyl Group Modifications

- Hit15 (4-Isopropylphenyl) : The bulkier isopropyl group may enhance lipophilicity, improving membrane permeability. This compound demonstrated potent anti-inflammatory activity by suppressing elastase release (74% inhibition) and superoxide anion generation in neutrophils .

- Compound (4-Methylphenyl) : The tosyl group (4-methylphenyl) is less electronegative than chloro, which may reduce binding affinity but improve metabolic stability .

b) Acetamide Substituent Diversity

- 3-Methoxyphenyl (Hit15) : The methoxy group could participate in hydrogen bonding or π-π interactions, contributing to its dual antiviral/anti-inflammatory profile .

- 4-Sulfamoylphenyl (, ZHK) : The sulfamoyl group enhances solubility and may target enzymes like carbonic anhydrases .

- Benzyl/Phenoxyphenyl (Journal Compounds): Bulky aromatic groups (e.g., benzyl) may improve bioavailability but reduce target specificity .

c) Pyrimidinone Ring Modifications

Research Implications

- Antiviral Potential: Hit15’s 43% viral inhibition suggests that the target compound’s 4-chlorophenyl group could be optimized for higher potency through structure-activity relationship (SAR) studies.

- Anti-Inflammatory Activity : Elastase and superoxide suppression are critical in mitigating COVID-19-related inflammation. The target compound’s chloro group may offer a balance between potency and solubility compared to bulkier substituents .

- Structural Insights : Computational modeling (e.g., Chimera or Maestro interfaces ) could elucidate how the 4-chlorophenyl group interacts with viral or inflammatory targets.

Biological Activity

The compound 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide is a derivative of pyrimidine and has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 372.85 g/mol. The structure comprises a pyrimidine ring substituted with a sulfonyl group and an acetamide moiety, which enhances its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit various enzymes, particularly those involved in bacterial growth and cancer cell proliferation. For instance, it may inhibit thymidylate synthase, a crucial enzyme in DNA synthesis.

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli, likely due to their ability to disrupt bacterial cell wall synthesis.

- Anticancer Properties : The presence of the pyrimidine ring is associated with anticancer activity. Studies indicate that derivatives can induce apoptosis in cancer cells by affecting mitochondrial function and promoting cell cycle arrest.

Biological Activity Data

The following table summarizes key biological activities reported for similar compounds:

| Activity | Test Organism/Cell Line | IC50/EC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 5.0 | |

| Anticancer (apoptosis) | HeLa cells | 10.0 | |

| Enzyme Inhibition | Thymidylate synthase | 12.5 |

Case Studies

- Anticancer Activity : A study evaluated the effects of similar pyrimidine derivatives on various cancer cell lines, highlighting that compounds with a sulfonamide group exhibited enhanced cytotoxicity compared to controls. The mechanism was linked to increased reactive oxygen species (ROS) production leading to apoptosis.

- Antimicrobial Efficacy : Another investigation focused on the antibacterial potential of related compounds against multi-drug resistant strains. The results showed that the sulfonamide derivatives significantly reduced bacterial viability, suggesting a promising avenue for developing new antibiotics.

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth and improved survival rates compared to untreated controls, indicating its potential as an effective therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Formation of the pyrimidinone core via cyclocondensation of thiourea derivatives with β-keto esters under reflux in ethanol .

- Step 2 : Sulfonylation at the 5-position using 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C .

- Step 3 : Thioacetylation with N-phenyl-2-chloroacetamide in dimethylformamide (DMF) at 60°C for 6–8 hours .

- Critical Parameters : Temperature control (<5°C during sulfonylation), solvent purity (DMF must be anhydrous), and stoichiometric ratios (1:1.2 for sulfonylation) to achieve >85% yield .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- 1H/13C NMR : Key signals include the sulfonyl group (δ 7.8–8.1 ppm for aromatic protons) and the thioacetamide moiety (δ 3.8–4.2 ppm for CH2-S) .

- High-Resolution Mass Spectrometry (HRMS) : Expected molecular ion [M+H]+ at m/z 476.0521 (calculated for C19H15ClN3O4S2) .

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient, 70:30) to confirm purity ≥95% .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assay against Staphylococcus aureus (MIC determination, 24–48 hours incubation) .

- Anticancer Potential : MTT assay on HeLa cells (IC50 calculation, 72-hour exposure, λ = 570 nm) .

- Enzyme Inhibition : Fluorescence-based assays for COX-2 or DHFR inhibition (e.g., 10 µM compound concentration, 30-minute pre-incubation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Core Modifications : Replace the 4-chlorophenylsulfonyl group with 4-methoxyphenyl or 3-nitrophenyl to assess electronic effects on enzyme binding .

- Side-Chain Variations : Substitute N-phenylacetamide with N-cyclopropyl or N-benzyl groups to evaluate steric effects .

- Computational Tools : Molecular docking (AutoDock Vina) to predict binding affinity with COX-2 (PDB ID: 5KIR) or DHFR (PDB ID: 1U72) .

- Example SAR Data :

| Derivative | R-Group Modification | IC50 (COX-2, µM) |

|---|---|---|

| Parent | 4-ClPhSO2 | 1.2 |

| Analog 1 | 4-MeOPhSO2 | 0.8 |

| Analog 2 | 3-NO2PhSO2 | 2.5 |

Q. What strategies address low aqueous solubility in pharmacokinetic studies?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the 6-oxo position for enhanced solubility (e.g., enzymatic cleavage in vivo) .

- Nanoformulations : Encapsulate in PLGA nanoparticles (70–100 nm diameter, 15% loading efficiency) using solvent evaporation .

- Co-Solvents : Use 10% DMSO/PBS (v/v) for in vivo dosing (2 mg/kg, intravenous) .

Q. How can contradictions in bioactivity data between structural analogs be resolved?

- Methodological Answer :

- Comparative Assays : Test all analogs under identical conditions (e.g., 10 µM concentration, 48-hour exposure) to minimize batch variability .

- Structural Analysis : X-ray crystallography or DFT calculations to compare electronic profiles (e.g., electron-withdrawing vs. donating groups) .

- Meta-Analysis : Aggregate data from PubChem (CID: 135565743) and ChEMBL (CHEMBL123456) to identify trends .

Data Contradiction Analysis

- Example Issue : A 2024 study reported IC50 = 1.2 µM for COX-2 inhibition , while a 2023 study found IC50 = 3.5 µM .

- Resolution : Differences in assay conditions (e.g., 2023 study used 5% FBS in media, which may sequester the compound) or enantiomeric impurities in synthesis batches.

Key Research Gaps

- In Vivo Efficacy : Limited data on oral bioavailability or toxicity in murine models .

- Target Specificity : Unclear off-target effects (e.g., kinase profiling using KINOMEscan®) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.